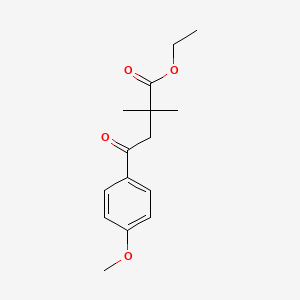

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

Beschreibung

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (CAS: 898753-56-5) is a β-keto ester derivative characterized by a 4-methoxyphenyl group at the 4-position, two methyl substituents at the 2,2-positions of the butyrate backbone, and an ethyl ester moiety. Its molecular formula is C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol. The compound's structural features—particularly the 4-methoxy group on the aromatic ring and the steric hindrance from the geminal dimethyl groups—influence its chemical reactivity, solubility, and biological interactions. It is synthesized via Friedel-Crafts acylation or alkylation of β-ketoesters under basic conditions, followed by purification via column chromatography .

Eigenschaften

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-6-8-12(18-4)9-7-11/h6-9H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHLJVNWGMDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645640 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-56-5 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Esterification of 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid

The most common and well-documented method for preparing Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is the acid-catalyzed esterification of its corresponding carboxylic acid, 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid, with ethanol.

-

- Catalyst: Strong acid catalyst such as concentrated sulfuric acid (H₂SO₄)

- Solvent: Excess ethanol acts both as solvent and reactant

- Temperature: Reflux conditions (typically 70–80 °C)

- Time: Several hours to ensure complete conversion

- Work-up: Removal of water formed during esterification to drive equilibrium toward ester formation

-

- Protonation of the carboxyl group increases electrophilicity

- Nucleophilic attack by ethanol on the carbonyl carbon

- Formation of tetrahedral intermediate followed by elimination of water

- Deprotonation yields the ester product

This method is widely used due to its simplicity and relatively high yield. Industrially, continuous flow reactors may be employed to optimize reaction parameters and improve throughput and reproducibility.

Industrial Production Enhancements

In industrial settings, the preparation process is optimized by:

-

- Automated reactors allow precise control of temperature, pressure, and catalyst concentration

- Continuous removal of water to shift equilibrium

- Enhanced safety and scalability

-

- Use of solid acid catalysts or acid resins to facilitate catalyst recovery and reuse

- Minimization of side reactions and degradation

-

- Distillation or crystallization to isolate pure ester

- Removal of unreacted acid and ethanol

Alternative Synthetic Routes and Reaction Conditions

While esterification is the primary route, other synthetic approaches and reaction conditions have been explored in research contexts:

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Esterification | Acid-catalyzed reaction of acid with ethanol under reflux | Simple, high yield | Requires removal of water, strong acid catalyst |

| Acid Chloride Route | Conversion of acid to acid chloride followed by reaction with ethanol | Faster reaction, milder conditions | Requires handling of corrosive acid chlorides |

| Enzymatic Esterification | Use of lipases to catalyze ester formation under mild conditions | Environmentally friendly, selective | Longer reaction times, enzyme cost |

| Fischer-Speier Esterification | Classical acid-catalyzed esterification with azeotropic removal of water | Drives equilibrium forward | Requires specialized equipment for water removal |

Reaction Parameters and Optimization Data

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Catalyst (H₂SO₄) | 0.1–1.0 mol% | Higher catalyst loading increases rate but may cause side reactions |

| Temperature | 70–85 °C (reflux) | Higher temperature accelerates reaction but risks decomposition |

| Reaction Time | 4–12 hours | Longer time improves conversion but may reduce selectivity |

| Ethanol Excess | 3–10 fold molar excess | Drives equilibrium toward ester formation |

| Water Removal | Continuous or batch | Essential to shift equilibrium and increase yield |

Chemical Reaction Summary

The key reaction for preparation is:

$$

\text{2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

$$

Research Findings and Analytical Data

- Yield: Typically ranges from 75% to 90% under optimized conditions.

- Purity: Achieved >98% after purification by distillation or recrystallization.

- Characterization: Confirmed by NMR, IR, and mass spectrometry.

- Stability: Stable under standard laboratory conditions; sensitive to strong oxidizing agents.

Summary Table of Preparation Methods

| Preparation Method | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄, reflux in ethanol | Simple, cost-effective | Requires water removal | 80–90 |

| Acid Chloride Method | SOCl₂ to form acid chloride, then ethanol | Faster reaction, milder conditions | Handling corrosive reagents | 85–95 |

| Enzymatic Esterification | Lipase, mild temperature | Green chemistry, selective | Longer reaction time, cost | 60–75 |

| Fischer-Speier with Azeotropic Removal | H₂SO₄, reflux with Dean-Stark apparatus | Drives equilibrium forward | Requires special apparatus | 85–90 |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid.

Reduction: Formation of 2,2-dimethyl-4-(4-methoxyphenyl)-4-hydroxybutyrate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is often utilized as an intermediate in the synthesis of more complex organic compounds. Its structure allows for various functional group transformations, making it a versatile building block in organic synthesis.

- Synthesis of Pyran Derivatives : The compound can be transformed into pyran derivatives through cyclization reactions. For instance, reactions involving ethylbenzoylacetate and dimethylacryloyl chloride have been reported to yield pyran derivatives with enhanced biological activities .

- Formation of Bioactive Molecules : The compound serves as a precursor for synthesizing bioactive molecules used in pharmaceutical applications. Its methoxyphenyl group can be modified to enhance the pharmacological properties of the resulting compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities that are being explored for therapeutic applications.

- Antioxidant Properties : Studies have shown that derivatives of this compound possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anticancer Activity : Preliminary investigations suggest that certain derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. This is particularly relevant for developing new cancer therapies .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro and in vivo .

Case Study 1: Synthesis and Characterization of Pyran Derivatives

In a study published in RSC Advances, researchers synthesized various pyran derivatives from this compound. They optimized reaction conditions using calcium chloride as a catalyst and reported yields of up to 85% for specific derivatives . The characterization included NMR and mass spectrometry analyses confirming the structures.

Case Study 2: Antioxidant Activity Evaluation

A recent study evaluated the antioxidant activity of several derivatives synthesized from this compound using DPPH and ABTS assays. The results indicated that some derivatives exhibited significant radical scavenging activity, suggesting potential applications as dietary supplements or therapeutic agents against oxidative stress .

Wirkmechanismus

The mechanism of action of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Table 2: Comparative Pharmacological Profiles

- Solubility and logP: The geminal dimethyl groups in the target compound reduce polarity, increasing logP compared to non-methylated analogs. However, the 4-methoxy group mitigates this effect by enhancing water solubility via hydrogen bonding .

- Bioactivity: The target compound exhibits balanced anti-inflammatory and moderate anticancer activity, whereas naphthyl derivatives prioritize anticancer efficacy at the expense of solubility.

Biologische Aktivität

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 264.32 g/mol. The compound features a butyric acid derivative with two methyl groups at the second carbon and a para-methoxy-substituted phenyl group at the fourth position. This specific arrangement of substituents may confer distinct biological activities compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit or activate specific targets, leading to diverse biological effects. The exact pathways and molecular interactions are still under investigation, but the presence of the methoxy group is believed to influence its reactivity and potential therapeutic applications.

Biological Activities

Research into the biological activities of this compound has indicated several potential pharmacological properties:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate | Different methoxy substitution position | |

| Ethyl 2,2-dimethyl-3-(4-methoxyphenyl)-3-oxobutyrate | Variation in carbon skeleton | |

| Ethyl 2-methyl-3-(p-tolyl)-3-oxobutanoate | Contains a tolyl group instead of a methoxy group |

The unique para-methoxy substitution in this compound may enhance its solubility and reactivity compared to its analogs, potentially leading to distinct biological activities not observed in other compounds .

Case Studies and Research Findings

Q & A

Basic: What are the common synthetic routes and characterization methods for Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate?

Answer:

The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation , where ethyl acetoacetate derivatives react with substituted benzaldehydes. For example, lists Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate (C₁₃H₁₆O₄, MW 236.27) as part of a broader family of aryl-substituted oxobutyrates, synthesized through ketone-ester coupling . Characterization employs NMR (¹H/¹³C) to confirm the methoxy group (δ ~3.8 ppm) and carbonyl resonances (δ ~170-200 ppm), alongside mass spectrometry for molecular ion verification. demonstrates its use as a precursor in heterocyclic synthesis, with yields validated by HPLC and elemental analysis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Refer to Safety Data Sheets (SDS) for guidelines:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation ( highlights respiratory irritation risks).

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can reaction conditions be optimized to improve stereochemical control during synthesis?

Answer:

demonstrates the use of photoredox catalysis with 4CzIPN under blue LED light to enhance stereoselectivity in similar aryl-alkyne couplings . Key parameters:

- Solvent: Degassed CH₂Cl₂ minimizes side reactions.

- Catalyst loading: 5 mol% 4CzIPN balances cost and efficiency.

- Temperature: Room temperature avoids thermal decomposition.

Monitor progress via TLC (pentane:EtOAc 9:1) and optimize column chromatography gradients for purity.

Advanced: What strategies are effective for synthesizing bioactive derivatives of this compound?

Answer:

describes its incorporation into tetrahydropyrimidine derivatives via cyclocondensation with thiourea, yielding antimicrobial agents . Methodological steps:

Substitution: Replace the 4-methoxyphenyl group with fluorophenyl ( ) or chlorophenyl () moieties to modulate electronic effects.

Biological Screening: Use MIC assays against S. aureus and E. coli to evaluate activity.

SAR Analysis: Correlate substituent electronegativity with bioactivity trends .

Advanced: How can computational modeling predict reactivity and stability of this compound?

Answer:

DFT calculations (e.g., Gaussian 16) can map:

- Electrophilic sites: The β-ketoester moiety is prone to nucleophilic attack (LUMO analysis).

- Thermodynamic stability: Compare Gibbs free energy of tautomers (enol vs. keto forms).

’s molecular dynamics simulations on analogous esters (e.g., ethyl 4-(4-ethylphenyl)-4-oxobutyrate) provide benchmarks for solubility and aggregation behavior in nonpolar solvents .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from tautomerism or rotameric equilibria . Mitigation strategies:

- Variable Temperature NMR: Freeze rotamers at −40°C to resolve splitting (e.g., ethyl ester protons).

- 2D NMR (COSY, HSQC): Assign overlapping signals in crowded aromatic regions ().

- X-ray Crystallography: Definitive confirmation of solid-state structure, as applied in for pyrimidine derivatives .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Answer:

The β-ketoester group acts as an electron-withdrawing director , facilitating electrophilic aromatic substitution at the para position of the methoxyphenyl ring. ’s photoredox mechanism involves:

Single Electron Transfer (SET): The cesium enolate oxidizes to a radical intermediate.

Alkyne Insertion: Radical coupling with phenylacetylene forms the C–C bond.

Rearomatization: Loss of CO₂Et yields the final product . Kinetic studies (UV-Vis monitoring) can validate this pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.